2-(Aminomethyl)furan-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

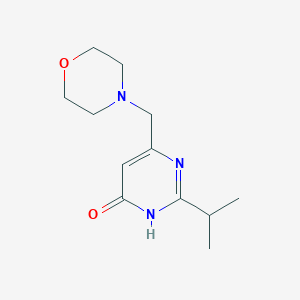

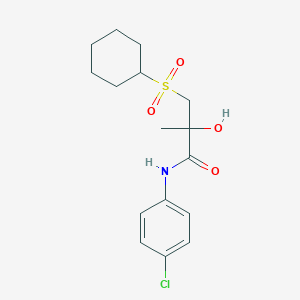

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a molecule that belongs to the group of carboxylates . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis

The molecular formula of this compound is C6H7NO3.HCl . It has a molecular weight of 177.59 .Chemical Reactions Analysis

Furans are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . They can be used to form imine-based polymers based on a self-condensation mechanism .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 177.59 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Biobased Polymer Synthesis

Research indicates that 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride can be used in the enzymatic synthesis of biobased polyesters. An example of this is the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, producing novel biobased furan polyesters (Jiang et al., 2014).

Antimicrobial and Antioxidant Activities

A study on endophytic fungi in Cephalotaxus fortunei yielded a new furan derivative closely related to this compound, which exhibited potent antibacterial and moderate antioxidant activities (Ma et al., 2016).

Catalytic Chemical Synthesis

Research on Pd(II)-mediated cascade carboxylative annulation has shown the potential for synthesizing benzo[b]furan-3-carboxylic acid, a compound related to this compound, in a single step by forming three new bonds (Liao et al., 2005).

Biocatalytic Oxidation in Chemical Production

An FAD-dependent enzyme has been identified that oxidizes compounds related to this compound, demonstrating the possibility of using enzymatic methods for the synthesis of biobased chemicals (Dijkman et al., 2014).

Biocatalytic Synthesis of Furan Carboxylic Acids

Dual-enzyme cascade systems have been developed for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, indicating potential applications in pharmaceutical and polymer industries (Jia et al., 2019).

Food Chemistry and Maillard Reaction Products

The Maillard reaction between furan-2-carboxaldehyde and amino acids, closely related to this compound, has been studied, revealing the formation of novel colored compounds that have potential applications in food chemistry (Hofmann, 1998).

Improved Oxidation for Furan Carboxylic Acids

A substrate adaptation strategy has been applied to improve the synthesis of various furan carboxylic acids, showcasing the potential of this compound in fine chemical industries (Wen et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Furan compounds derived from renewable carbohydrates have seen massive growth due to their unique properties and increasing concerns about sustainability and environmental challenges . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Eigenschaften

IUPAC Name |

2-(aminomethyl)furan-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h1-2H,3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBCNKKIKYYGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833740.png)

![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide](/img/structure/B2833745.png)

![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2833753.png)